

Hirshfeld surface analysis of pyrazole derivatives

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Compound of Interest

Compound Name: *5-Methyl-3-nitro-1h-pyrazole*

CAS No.: 1048925-02-5; 34334-96-8

Cat. No.: B2449841

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Advanced Application Note: Structural Insights into Pyrazole Derivatives via Hirshfeld Surface Analysis

Introduction: The Strategic Value of Pyrazoles

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. Their pharmacological efficacy often hinges on their ability to act as both hydrogen bond donors (via the N-H group) and acceptors (via the imine N).

However, the solid-state behavior of these derivatives—specifically polymorphism and solubility—is governed by subtle intermolecular interactions. Standard X-ray diffraction (XRD) provides atomic coordinates but often fails to intuitively visualize the space and forces between molecules.

Hirshfeld Surface Analysis (HSA) bridges this gap. By partitioning the crystal electron density into molecular fragments, HSA allows researchers to:

- Quantify intermolecular contacts (H-bonds,

stacking).

- Predict stability issues related to packing efficiency.
- Compare polymorphs visually and statistically.

Theoretical Framework: The "Molecular Territory"

To interpret the data correctly, one must understand the mathematical derivation of the surface.

The Hirshfeld surface is defined by the weight function

:

Where

is the electron density of the molecule of interest, and

is the sum of electron densities of the crystal.^[1] The surface is typically defined where

.

Key Metrics for Analysis

Metric	Definition	Interpretation
	Distance to the nearest nucleus internal to the surface.	Proximity of internal atoms to the surface boundary.
	Distance to the nearest nucleus external to the surface.	Proximity of neighboring molecules.
	Normalized contact distance (see eq below).	Red: Contact < vdW sum (Strong interaction). White: Contact = vdW sum. Blue: Contact > vdW sum.
Shape Index	Measure of surface curvature.	Red/Blue Triangles: Diagnostic for stacking (bow-tie patterns).

The

Equation:

This normalization is critical because it allows comparison between atoms of different sizes (e.g., H vs. I).

Critical Pre-processing: Neutron Normalization

WARNING: Do not skip this step. Standard X-ray diffraction determines hydrogen positions based on electron density, which is shifted toward the bonding carbon/nitrogen atom. This results in X-H bond lengths that are artificially short (e.g., C-H

0.96 Å).

Protocol Requirement: Before generating surfaces, you must normalize bond lengths to standard neutron diffraction values. This extends the bond to the nuclear position, ensuring accurate

calculations.

- C-H: Normalize to 1.083 Å
- N-H: Normalize to 1.009 Å
- O-H: Normalize to 0.983 Å

Experimental Protocol: Step-by-Step Workflow

This protocol utilizes CrystalExplorer (standard version 17.5 or later).

Phase 1: Data Preparation

- Input: Obtain a .CIF file with R-factor < 5% (preferred).
- Validation: Open in Mercury or OLEX2 to ensure no disorder or missing atoms.
- Import: Load .CIF into CrystalExplorer.[\[2\]](#)

Phase 2: Surface Generation

- Normalization:

- Go to Edit

Normalize H-atom positions. (This applies the neutron values cited above).

- Generate Surface:

- Click Surfaces

Generate.[\[3\]](#)

- Select Hirshfeld.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Resolution: Set to High (essential for publication-quality images).

- Click Apply.

Phase 3: Property Mapping

- Map

:

- Select the generated surface.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- In the properties panel, map d_norm.

- Visual Check: Look for deep red circular spots. In Pyrazoles, these usually appear near the N-H donor and the N-acceptor.

- Map Shape Index:

- Change mapping to Shape Index.

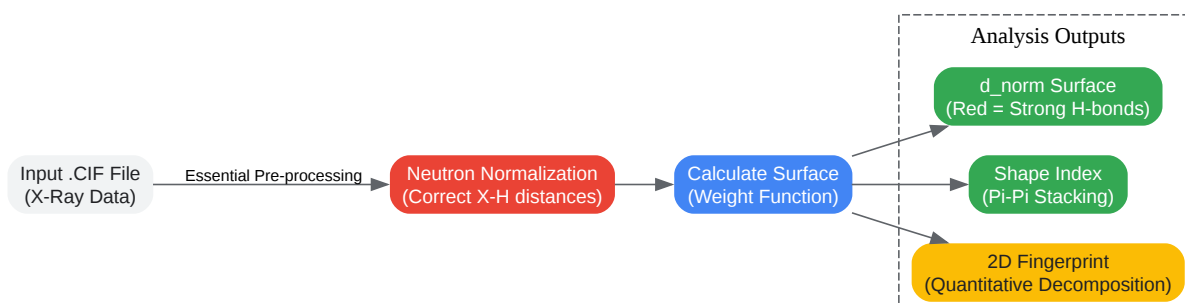
- Visual Check: Rotate the molecule to view the pyrazole ring face. Look for adjacent red and blue triangles (indicating interlocking aromatic rings).

Phase 4: Fingerprint Analysis

- Generate Plot:
 - Click Analysis

2D Fingerprint Plots.
- Filter Interactions:
 - Use the "Elements" filter to isolate specific contributions (e.g., select N inside and H outside to isolate N-H...N bonds).

Visualization: Workflow Diagram



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Figure 1: The mandatory workflow for accurate Hirshfeld Surface Analysis. Note the critical normalization step in red.

Data Interpretation: Decoding Pyrazoles

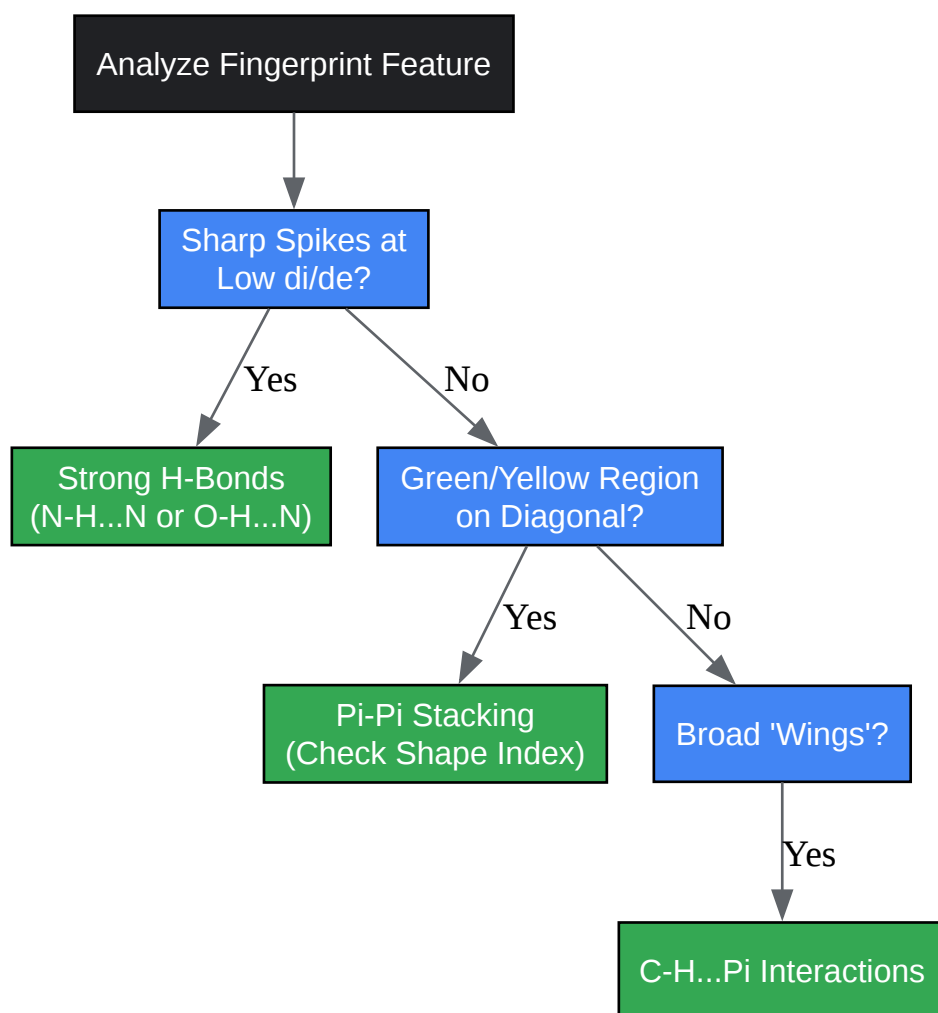
A. The Fingerprint Plot (The "Wings" and "Spikes")

The 2D fingerprint plot (d_i vs d_e) is the "DNA" of the crystal packing. For pyrazole derivatives, look for three distinct features:

- The Spikes (Strong H-Bonds):

- Feature: Two sharp, symmetrical spikes pointing toward the bottom-left of the plot (low ν , low ν).
- Origin: Strong N-H \cdots N hydrogen bonds. The upper spike corresponds to the N-acceptor (ν), and the lower spike to the H-donor (ν).
- Metric: The tip of the spike indicates the shortest contact distance (approx. \AA).
- The Wings (C-H \cdots C-H):
 - Feature: "Wings" extending to the top-left and bottom-right.
 - Origin: C-H \cdots C-H interactions, common in phenyl-substituted pyrazoles.
- The Central Blob (ν vs ν):
 - Feature: A concentration of points around the diagonal (ν vs ν).
 - Origin: π - π stacking between pyrazole or phenyl rings.

B. Decision Tree for Interaction Identification



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Figure 2: Logical decision tree for interpreting 2D Fingerprint features in heterocyclic compounds.

Application Note: Impact on Drug Development

In the context of pyrazole-based drugs, this analysis is not merely academic. It directly informs:

- **Bioavailability:** A high percentage of surface area involved in strong H-bonds (high intensity) often correlates with higher lattice energy and lower solubility.
- **Stability:** The presence of "red triangles" on the Shape Index (Shape Index < 1.0) indicates tight

-stacking. While this stabilizes the crystal, it may lead to "brick dust" molecules that are difficult to formulate.

- Polymorph Screening: If a new batch of API shows a shifted Fingerprint plot (e.g., the N-H...N spike moves from 1.9Å to 2.1Å), you have likely isolated a new polymorph or solvate.

References

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